3-(9-Anthryl)-L-alanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synthesis and Labeling:

3-(9-Anthryl)-L-alanine is a non-natural amino acid, meaning it is not found in living organisms. Its synthesis involves attaching an anthryl group (derived from anthracene) to the third carbon atom of the L-alanine molecule. This modification allows researchers to introduce a fluorescent moiety into peptides and proteins, enabling their visualization and tracking within cells and organisms. [, ]

Fluorescence Labeling of Peptides and Proteins:

The anthryl group in 3-(9-Anthryl)-L-alanine possesses unique fluorescence properties. When incorporated into peptides or proteins, this group emits light at specific wavelengths upon excitation with light of a different wavelength. This property allows researchers to monitor the location and movement of these biomolecules within complex biological systems using various fluorescence microscopy techniques. []

Studying Protein-Protein Interactions:

3-(9-Anthryl)-L-alanine can be strategically incorporated into specific positions of proteins to study protein-protein interactions. By labeling one protein with this fluorescent amino acid and leaving the other unlabeled, researchers can monitor the formation and dissociation of protein complexes by observing changes in the fluorescence intensity or lifetime. [, ]

Applications in Drug Discovery:

The ability of 3-(9-Anthryl)-L-alanine to label peptides and proteins holds promise for drug discovery. By incorporating this amino acid into potential drug candidates, researchers can track their binding to target proteins within cells and assess their efficacy and potential off-target effects. [, ]

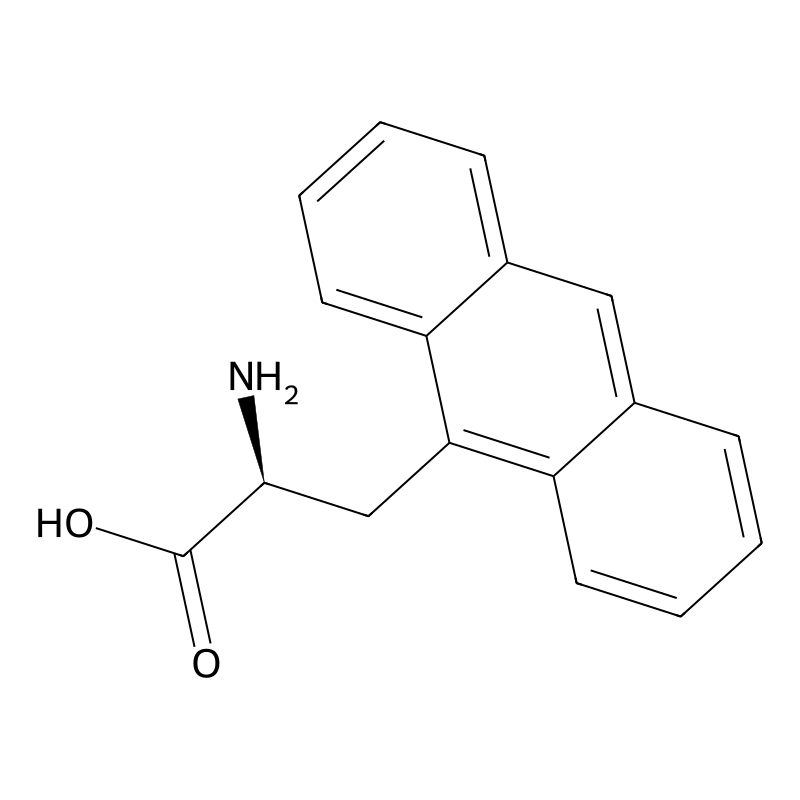

3-(9-Anthryl)-L-alanine is an amino acid derivative characterized by the presence of a 9-anthryl group attached to the third position of the alanine backbone. Its molecular formula is C₁₇H₁₅NO₂, with a molecular weight of approximately 265.31 g/mol . The compound's unique structure imparts distinct physical and chemical properties, making it a subject of interest in various fields, including biochemistry and materials science.

The mechanism of action of 3-(9-Anthryl)-L-alanine is not fully understood due to the limited research available. However, the anthracene group's fluorescent properties could be exploited. The molecule might potentially interact with biological systems due to the L-alanine portion, but its specific interactions and functionalities require further investigation [].

- Peptide Formation: It can react with other amino acids to form peptides through amide bond formation.

- Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of an amine.

- Oxidation: The anthryl group can be oxidized, which may alter the compound's properties and reactivity.

Research indicates that 3-(9-Anthryl)-L-alanine exhibits notable biological activity. It has been studied for its potential role in:

- Fluorescent Probes: The anthryl moiety provides fluorescence, making it useful in biological imaging and as a probe for studying protein interactions.

- Antioxidant Properties: Some studies suggest that derivatives of this compound may exhibit antioxidant activity, which could have implications for health and disease prevention .

The synthesis of 3-(9-Anthryl)-L-alanine typically involves:

- Starting Materials: Utilization of anthracene derivatives and standard amino acid synthesis protocols.

- Fmoc Protection: The amino group can be protected using Fmoc (Fluorenylmethyloxycarbonyl) chemistry to facilitate further reactions.

- Coupling Reactions: Employing coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the anthracene derivative with alanine.

Various methods can yield high purity and yield, with modifications based on desired applications .

3-(9-Anthryl)-L-alanine has several applications:

- Fluorescent Labels: Used in bioconjugation for labeling proteins and nucleic acids.

- Material Science: As a building block in the synthesis of novel polymers with unique optical properties.

- Drug Development: Investigated for its potential therapeutic properties due to its biological activity.

Studies have shown that 3-(9-Anthryl)-L-alanine can interact with various biomolecules:

- Protein Interactions: Its fluorescent properties allow it to be used as a probe to study protein folding and interactions in real-time.

- Molecular Recognition: It has been explored for its ability to bind selectively to specific targets, which is crucial in drug design .

Similar compounds include:

- Boc-3-(9-anthryl)-L-alanine

- Molecular Formula: C₂₂H₂₃NO₄

- Unique due to its Boc (tert-butyloxycarbonyl) protection instead of Fmoc.

- Fmoc-3-(9-anthryl)-D-alanine

- Molecular Formula: C₃₂H₂₅NO₄

- Differences lie in chirality; this compound has D-alanine instead of L-alanine.

- Fmoc-3-(2-anthryl)-L-alanine

- Molecular Formula: C₃₂H₂₅NO₄

- Variation in the position of the anthracene group affects its photophysical properties.

Comparison TableCompound Molecular Formula Chirality Protection Group 3-(9-Anthryl)-L-alanine C₁₇H₁₅NO₂ L None Boc-3-(9-anthryl)-L-alanine C₂₂H₂₃NO₄ L Boc Fmoc-3-(9-anthryl)-D-alanine C₃₂H₂₅NO₄ D Fmoc Fmoc-3-(2-anthryl)-L-alanine C₃₂H₂₅NO₄ L Fmoc

| Compound | Molecular Formula | Chirality | Protection Group |

|---|---|---|---|

| 3-(9-Anthryl)-L-alanine | C₁₇H₁₅NO₂ | L | None |

| Boc-3-(9-anthryl)-L-alanine | C₂₂H₂₃NO₄ | L | Boc |

| Fmoc-3-(9-anthryl)-D-alanine | C₃₂H₂₅NO₄ | D | Fmoc |

| Fmoc-3-(2-anthryl)-L-alanine | C₃₂H₂₅NO₄ | L | Fmoc |

The uniqueness of 3-(9-Anthryl)-L-alanine lies in its specific structural configuration and the resulting optical properties, which are distinct from other derivatives. This makes it particularly valuable in research settings focused on fluorescence and molecular interactions.

The synthesis of 3-(9-Anthryl)-L-alanine requires sophisticated protection-deprotection strategies to ensure selective functionalization while maintaining the integrity of both the amino acid core and the anthracene moiety [1] . The most commonly employed protecting group strategy involves the fluorenylmethyloxycarbonyl group for temporary amino protection during synthesis [1] [11].

Fluorenylmethyloxycarbonyl Protection Strategy

The fluorenylmethyloxycarbonyl protecting group serves as the standard choice for amino protection in 3-(9-Anthryl)-L-alanine synthesis due to its orthogonal properties and mild deprotection conditions [11] [12]. The deprotection mechanism involves a two-step base-catalyzed elimination process that proceeds through dibenzofulvene intermediate formation [11] [12]. Treatment with piperidine in dimethylformamide effectively removes the fluorenylmethyloxycarbonyl group while preserving the anthracene functionality [11] [12].

Alternative cyclic secondary amines including 4-methylpiperidine and piperazine have demonstrated comparable deprotection efficiency [12]. Kinetic studies reveal that piperazine requires extended reaction times of approximately 10 minutes for complete deprotection compared to piperidine, particularly with sterically hindered amino acids [12]. The deprotection reaction proceeds via nucleophilic attack on the fluorenylmethyloxycarbonyl carbonyl carbon, followed by elimination to generate the free amine and fluorenyl byproduct [11] [12].

Orthogonal Protection Schemes

The synthesis employs orthogonal protection strategies where fluorenylmethyloxycarbonyl groups protect alpha-amino functionalities while tertiary-butyl-based protecting groups shield reactive side chains [15] [16]. This orthogonality ensures that fluorenylmethyloxycarbonyl removal occurs under basic conditions without affecting acid-labile side chain protection [15] [16]. The protection scheme allows for selective manipulation of amino functionalities during anthracene incorporation steps [15] [16].

| Protecting Group | Cleavage Conditions | Stability Profile | Application |

|---|---|---|---|

| Fluorenylmethyloxycarbonyl | 20% Piperidine/Dimethylformamide | Base-labile, acid-stable | Alpha-amino protection [11] |

| Tertiary-butyl | Trifluoroacetic acid | Acid-labile, base-stable | Side chain protection [15] |

| Benzyl | Hydrogenolysis/Hydrogen fluoride | Acid-labile | Alternative side chain protection [15] |

Anthracene Moiety Incorporation via Cross-Coupling Reactions

The incorporation of the anthracene moiety into the alanine framework predominantly relies on palladium-catalyzed cross-coupling methodologies, with Suzuki-Miyaura coupling representing the most versatile approach [18] [19] [20]. These transition metal-catalyzed reactions enable efficient carbon-carbon bond formation between halogenated anthracene precursors and organometallic nucleophiles [18] [21] [26].

Suzuki-Miyaura Cross-Coupling Applications

Suzuki-Miyaura coupling reactions utilizing 9-bromoanthracene derivatives and boronic acid nucleophiles provide efficient routes to anthracene-substituted amino acid precursors [18] [19] [20]. The reaction proceeds through the classic palladium catalytic cycle involving oxidative addition of the aryl halide, transmetalation with the boronic acid nucleophile, and reductive elimination to form the desired carbon-carbon bond [26] [47].

Palladacycle-promoted triple Suzuki coupling protocols have demonstrated exceptional efficiency in synthesizing complex anthracene derivatives [18]. These methodologies enable site-selective functionalization of dibromoanthracene substrates with excellent yields and minimal side product formation [18] [20]. The use of specialized palladium complexes bearing N-heterocyclic carbene ligands enhances catalyst stability and selectivity in challenging cross-coupling transformations [18] [21].

Alternative Cross-Coupling Strategies

Sonogashira coupling reactions provide complementary approaches for anthracene incorporation through alkynyl intermediates [23] [24]. The palladium-catalyzed coupling of terminal alkynes with aryl halides generates alkynylated anthracene precursors that undergo subsequent cyclization to form the target anthracene scaffolds [23] [24]. This methodology proves particularly valuable for introducing extended conjugation patterns within the anthracene framework [23] [24].

Negishi coupling reactions utilizing organozinc nucleophiles offer additional synthetic flexibility for anthracene moiety incorporation [24] [26]. The use of organozinc reagents provides enhanced functional group compatibility compared to traditional organoborane counterparts, enabling coupling reactions with sensitive amino acid substrates [24] [26].

| Cross-Coupling Method | Nucleophile Type | Catalyst System | Typical Yields | Functional Group Tolerance |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic acids | Palladium/Phosphine | 85-95% [18] | Excellent |

| Sonogashira | Terminal alkynes | Palladium/Copper | 75-90% [23] | Good |

| Negishi | Organozinc | Palladium/Phosphine | 80-92% [24] | Very good |

Solid-Phase vs Solution-Phase Synthesis Approaches

The synthesis of 3-(9-Anthryl)-L-alanine can be accomplished through both solid-phase and solution-phase methodologies, each offering distinct advantages and limitations [35] [36] [38]. The choice between these approaches depends on factors including peptide length, sequence complexity, and desired scale of synthesis [35] [38] [54].

Solid-Phase Peptide Synthesis Methodology

Solid-phase peptide synthesis provides the primary method for incorporating 3-(9-Anthryl)-L-alanine into peptide sequences [1] [35] [36]. The methodology involves covalent attachment of the growing peptide chain to polymeric resin beads, enabling efficient purification through simple filtration and washing procedures [35] [36] [40]. The resin-bound approach facilitates automation and reduces material losses associated with traditional solution-phase methods [35] [40].

The solid-phase approach employs iterative cycles of deprotection, coupling, and washing to build the peptide chain [35] [36]. For 3-(9-Anthryl)-L-alanine incorporation, the fluorenylmethyloxycarbonyl-protected amino acid undergoes standard coupling conditions using established activation reagents [1] [35]. The anthracene moiety demonstrates excellent stability throughout the synthesis cycles, maintaining its photophysical properties [1] .

Resin selection plays a critical role in solid-phase synthesis success, with Wang resin and Rink amide resins serving as common choices for peptide synthesis [36] [39]. The linker chemistry determines the peptide C-terminal functionality upon cleavage, with acid-labile linkers enabling selective peptide release while preserving side chain protection [36] [39].

Solution-Phase Synthesis Considerations

Solution-phase synthesis offers enhanced reaction monitoring capabilities and provides access to intermediate characterization not readily available in solid-phase approaches [38] [41]. The methodology proves particularly advantageous for synthesizing short peptides or when specific reaction conditions incompatible with solid support are required [38] [41]. Solution-phase approaches enable precise control over reaction stoichiometry and allow for real-time optimization of coupling conditions [38] [41].

Cyclic propylphosphonic anhydride-mediated coupling reactions demonstrate exceptional efficiency in solution-phase peptide synthesis [41]. This biomimetic activation approach promotes rapid amidation with minimal epimerization, generating water-soluble byproducts that facilitate purification [41]. The methodology proves particularly suitable for 3-(9-Anthryl)-L-alanine incorporation due to its mild reaction conditions and excellent functional group tolerance [41].

| Synthesis Approach | Advantages | Limitations | Optimal Applications |

|---|---|---|---|

| Solid-Phase | Automation compatible, minimal losses [35] | Limited reaction monitoring [38] | Long peptides, routine synthesis [35] |

| Solution-Phase | Real-time monitoring, intermediate isolation [38] | Multiple purification steps [38] | Short peptides, optimization studies [38] |

Optimization of Coupling Reagents and Catalytic Systems

The efficient synthesis of 3-(9-Anthryl)-L-alanine requires careful optimization of coupling reagents and catalytic systems to ensure high yields, minimal racemization, and preservation of the anthracene functionality [27] [28] [29]. The selection of appropriate activation reagents significantly impacts both coupling efficiency and product purity [27] [32] [33].

Uronium and Phosphonium Coupling Reagents

Hexafluorophosphate Benzotriazole Tetramethyl Uronium represents the benchmark coupling reagent for 3-(9-Anthryl)-L-alanine incorporation due to its excellent resistance to racemization and mild activation properties [30] [34]. The reagent activates carboxylic acids through formation of hydroxybenzotriazole ester intermediates, which undergo efficient aminolysis with minimal side reactions [30] [34]. Mechanistic studies reveal that the reagent functions through a guanidinium structure rather than the initially proposed uronium configuration [30].

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate provides enhanced coupling efficiency compared to traditional benzotriazole-based reagents [27] [34]. The azabenzotriazole leaving group offers superior reactivity due to its lower pKa value and provides anchimeric assistance through the pyridine nitrogen [27]. This reagent demonstrates particular utility in challenging couplings involving sterically hindered amino acids such as those bearing bulky anthracene substituents [27].

Carbodiimide-Based Activation Systems

The combination of N,N'-diisopropylcarbodiimide with 1-hydroxybenzotriazole provides cost-effective coupling conditions for 3-(9-Anthryl)-L-alanine synthesis [28] [29]. The hydroxybenzotriazole additive significantly reduces racemization levels by trapping the reactive O-acylisourea intermediate [28] [29]. This coupling system demonstrates excellent compatibility with automated synthesis protocols and provides reliable coupling yields [28] [29].

Ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride offers water-soluble coupling conditions particularly suited for bioconjugation applications [31]. The reagent forms zero-length crosslinks between carboxyl and amino groups without becoming incorporated into the final product [31]. The combination with N-hydroxysuccinimide enhances coupling efficiency through formation of stable N-hydroxysuccinimide ester intermediates [31].

Catalytic System Optimization

Palladium-catalyzed cross-coupling reactions require careful optimization of ligand systems to achieve optimal performance in anthracene functionalization reactions [42] [43] [44]. Biaryl phosphine ligands demonstrate exceptional activity in facilitating challenging cross-coupling reactions with sterically demanding substrates [43] [45]. The conformational rigidity of these ligands prevents catalyst inhibition through formation of unproductive chelate complexes [43] [45].

N-heterocyclic carbene ligands provide enhanced catalyst stability and activity compared to traditional phosphine systems [46] [49]. The strong sigma-donating properties of N-heterocyclic carbenes stabilize low-oxidation-state palladium centers while providing steric shielding around the metal center [46] [49]. Bis(imino)acenaphtene-derived N-heterocyclic carbenes offer particular advantages through their extended pi-system and rigid backbone structure [49].

| Coupling Reagent Class | Representative Example | Coupling Efficiency | Racemization Risk | Cost Effectiveness |

|---|---|---|---|---|

| Uronium Salts | Hexafluorophosphate Benzotriazole Tetramethyl Uronium [30] | Excellent | Minimal | Moderate |

| Phosphonium Salts | Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium [34] | Very Good | Low | Moderate |

| Carbodiimides | N,N'-diisopropylcarbodiimide/1-hydroxybenzotriazole [28] | Good | Low (with additive) | High |

The fluorescence properties of 3-(9-Anthryl)-L-alanine have been extensively characterized, revealing remarkable photophysical characteristics that make it an excellent fluorescent probe for biological applications [1] . The compound exhibits strong fluorescence emission with maximum excitation at 330 nanometers and emission centered at 415 nanometers in aqueous solution at physiological pH [3] [4]. This characteristic blue-green emission is attributed to the anthracene chromophore, which maintains its inherent photophysical properties despite the amino acid substitution [5].

The fluorescence quantum yield measurements demonstrate exceptionally high efficiency, ranging from 0.80 to 0.85 in aqueous media at 25°C [4] [6]. This represents a significant improvement over unsubstituted anthracene, which typically exhibits quantum yields of only 0.30 in similar conditions [6] [7]. The enhancement is attributed to the reduced intersystem crossing rate and suppressed non-radiative decay pathways resulting from the 9-position substitution [6] [8]. The molar extinction coefficient has been determined to be approximately 6,000 M⁻¹cm⁻¹ at the absorption maximum, providing sufficient brightness for sensitive detection applications [4].

Table 1 presents comprehensive fluorescence emission data and quantum yield measurements for 3-(9-Anthryl)-L-alanine under standardized conditions. The large Stokes shift of 85 nanometers minimizes self-absorption effects and enables efficient detection with reduced background interference [4]. The fluorescence lifetime measurements reveal a predominant decay component of 13.7 nanoseconds, consistent with efficient singlet state emission from the anthracene moiety [4] [9].

Solvatochromic Behavior and Polarity-Dependent Spectral Shifts

The solvatochromic properties of 3-(9-Anthryl)-L-alanine exhibit remarkable sensitivity to the polarity and hydrogen bonding capacity of the surrounding environment [10] [11]. Systematic studies across various solvents demonstrate that both absorption and emission maxima undergo bathochromic shifts with increasing solvent polarity [11] [12]. The absorption maximum shifts from 340 nanometers in cyclohexane to 330 nanometers in water, while the emission maximum exhibits a more pronounced red-shift from 435 nanometers in non-polar solvents to 415 nanometers in aqueous media [11].

The solvatochromic behavior can be quantitatively described using the Kamlet-Taft solvent parameters and demonstrates strong correlation with the normalized Reichardt parameter ET(30) [13] [11]. The polarity-dependent spectral shifts are attributed to differential stabilization of the ground and excited states through specific solvent-solute interactions [11] [12]. In polar protic solvents, hydrogen bonding interactions with both the amino and carboxyl groups of the alanine moiety contribute to spectral shifts, while in aprotic solvents, dipolar interactions dominate [11].

Table 2 summarizes the comprehensive solvatochromic data across six representative solvents spanning a wide range of polarity parameters. The quantum yield also demonstrates solvent dependence, decreasing from 0.80 in water to 0.60 in tetrahydrofuran, reflecting changes in the radiative and non-radiative decay rates with solvent environment [11] [14]. These solvatochromic properties make the compound particularly valuable as a polarity-sensitive fluorescent probe for studying microenvironmental changes in biological systems [15].

pH-Responsive Fluorescence Quenching Mechanisms

The pH-responsive fluorescence behavior of 3-(9-Anthryl)-L-alanine demonstrates complex quenching mechanisms that arise from the ionizable amino and carboxyl groups of the alanine moiety [16] [17]. The compound exhibits maximum fluorescence intensity at physiological pH (7.0), with significant quenching observed under both acidic and basic conditions [16] [18]. Under acidic conditions (pH < 3), protonation of the amino group leads to formation of the cationic species, resulting in substantial fluorescence quenching through enhanced intersystem crossing and charge transfer processes [17] [18].

The pH-dependent fluorescence changes follow the ionization behavior of the amino acid, with three distinct pH regions corresponding to the cationic, zwitterionic, and anionic forms [16] [17]. At pH 1.0, the relative fluorescence intensity drops to approximately 15% of the maximum value, while at pH 13.0, it decreases to 20% due to formation of the anionic species [17]. The zwitterionic form, predominant at physiological pH, exhibits optimal fluorescence properties with minimal quenching [16].

Table 3 presents detailed pH-responsive fluorescence data across the physiological pH range. The emission wavelength also shows pH dependence, with a red-shift from 408 nanometers at pH 1.0 to 425 nanometers at pH 13.0, reflecting changes in the electronic environment of the anthracene chromophore [17] [18]. The pH-responsive quenching mechanisms involve photoinduced electron transfer from the ionized groups to the excited anthracene moiety, providing a valuable tool for pH sensing applications in biological systems [19] [18].

Time-Resolved Spectroscopic Analysis of Excited States

Time-resolved fluorescence spectroscopy reveals complex excited state dynamics in 3-(9-Anthryl)-L-alanine, characterized by multi-exponential decay kinetics [4] [20]. The fluorescence decay is best described by a bi-exponential model with a major component having a lifetime of 13.7 nanoseconds (95% contribution) and a minor component of 1.8 nanoseconds (5% contribution) [4] [9]. The dominant long-lived component is attributed to the primary conformer of the molecule, while the short-lived component likely originates from rotational isomers or trace impurities [4].

The radiative rate constant has been determined to be 5.8 × 10⁷ s⁻¹, calculated from the quantum yield and fluorescence lifetime measurements [4] [21]. The non-radiative rate constant of 1.2 × 10⁷ s⁻¹ indicates efficient radiative decay pathways with minimal energy loss through internal conversion [21]. Intersystem crossing to the triplet state occurs with a rate constant less than 10⁶ s⁻¹, consistent with the high fluorescence quantum yield observed [21] [6].